molecular formula C12H17NO3 B15318175 Ethyl 2-(5-amino-2-methylphenoxy)propanoate

Ethyl 2-(5-amino-2-methylphenoxy)propanoate

Cat. No.: B15318175
M. Wt: 223.27 g/mol
InChI Key: FHSIRJRZKCHSNA-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-2-methylphenoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features an ethyl ester group attached to a phenoxy ring substituted with an amino and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-amino-2-methylphenoxy)propanoate typically involves the esterification of 2-(5-amino-2-methylphenoxy)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-amino-2-methylphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 2-(5-nitro-2-methylphenoxy)propanoate.

    Reduction: Formation of 2-(5-amino-2-methylphenoxy)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-amino-2-methylphenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(5-amino-2-methylphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active phenoxy compound. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methylpropanoate
  • Methyl 2-(3,4-dimethylphenoxy)propanoate
  • Methyl 2-(4-bromophenoxy)propanoate

Uniqueness

Ethyl 2-(5-amino-2-methylphenoxy)propanoate is unique due to the presence of both an amino and a methyl group on the phenoxy ring. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-(5-amino-2-methylphenoxy)propanoate

InChI

InChI=1S/C12H17NO3/c1-4-15-12(14)9(3)16-11-7-10(13)6-5-8(11)2/h5-7,9H,4,13H2,1-3H3

InChI Key

FHSIRJRZKCHSNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=CC(=C1)N)C

Origin of Product

United States

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